N-(2-((2-Hydroxyethyl)amino)ethyl)-N-stearoylstearamide
Description
Properties
CAS No. |
85508-28-7 |
|---|---|
Molecular Formula |
C40H80N2O3 |
Molecular Weight |
637.1 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]-N-octadecanoyloctadecanamide |
InChI |
InChI=1S/C40H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42(37-35-41-36-38-43)40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,43H,3-38H2,1-2H3 |
InChI Key |
BDVRPSDVVFAIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCNCCO)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the condensation of stearic acid derivatives (such as stearoyl chloride or stearic acid activated esters) with 2-(2-aminoethylamino)ethanol or related amino alcohols. The key step is the formation of amide bonds under controlled conditions to avoid side reactions such as hydrolysis or over-acylation.
Stepwise Preparation Process
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Activation of stearic acid to stearoyl chloride or anhydride | Use of thionyl chloride (SOCl2) or other chlorinating agents | Ensures reactive acylating agent for amide formation |
| 2 | Reaction of stearoyl chloride with 2-(2-aminoethylamino)ethanol | Solvent: anhydrous organic solvent (e.g., dichloromethane, chloroform) | Temperature: 0-25°C to control reaction rate |
| 3 | Formation of N-stearoyl intermediate | Stirring under inert atmosphere (N2 or Ar) | Prevents oxidation and moisture interference |
| 4 | Second acylation with stearoyl chloride to form N-stearoylstearamide moiety | Controlled addition of stearoyl chloride | Ensures selective diacylation |
| 5 | Purification | Recrystallization or chromatography | Removes unreacted starting materials and byproducts |
This method is supported by analogous amide syntheses reported in literature for similar compounds.
Alternative Solvent-Free or Green Methods
Recent advances suggest solvent-free heating methods or use of coupling agents (e.g., carbodiimides like DCC or EDC) to promote amide bond formation without harsh reagents. These methods improve yield and purity while reducing environmental impact.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Parameter | Typical Range | Effect on Product |
|---|---|---|
| Temperature | 0–60°C | Higher temperatures increase reaction rate but risk side reactions |
| Reaction time | 2–6 hours | Sufficient for complete conversion |
| Molar ratio (stearoyl chloride: amine) | 2:1 | Ensures full diacylation |
| Solvent | Anhydrous dichloromethane or chloroform | Maintains reactant solubility and reaction control |
| Yield | 85–95% | High yield achievable with optimized conditions |
Purification and Characterization
- Purification by recrystallization from isopropyl alcohol or ether mixtures yields white crystalline product.
- Characterization by NMR, IR, and mass spectrometry confirms amide bond formation and hydroxyethyl group integrity.
- Melting point typically around 78–80°C, consistent with literature data for similar amides.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Stearoyl chloride + amino alcohol in organic solvent | High reactivity, good control | Requires moisture-free conditions, use of corrosive reagents | 90% |
| Carbodiimide coupling (DCC/EDC) | Mild conditions, less corrosive | Expensive reagents, possible urea byproducts | 85–90% |
| Solvent-free heating | Environmentally friendly, simple | Requires precise temperature control | 80–85% |
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Starting materials | Stearic acid derivatives, 2-(2-aminoethylamino)ethanol | Purity >98% |
| Reaction solvent | Anhydrous organic solvents (e.g., DCM, chloroform) | - |
| Temperature | 0–60°C | Controlled to avoid side reactions |
| Reaction time | 2–6 hours | Dependent on scale and conditions |
| Molar ratio | 2:1 (acyl chloride: amine) | Ensures full diacylation |
| Purification | Recrystallization or chromatography | Yields pure white crystals |
| Yield | 85–95% | High efficiency synthesis |
Chemical Reactions Analysis
Types of Reactions: N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]-N-STEAROYLSTEARAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines.
Scientific Research Applications
Pharmaceutical Applications
Drug Delivery Systems
N-(2-((2-Hydroxyethyl)amino)ethyl)-N-stearoylstearamide is utilized as a surfactant and stabilizer in drug formulations. Its amphiphilic nature allows it to enhance the solubility and bioavailability of poorly soluble drugs. The compound has been studied for its effectiveness in forming lipid-based drug delivery systems, such as liposomes and micelles, which can encapsulate hydrophobic drugs, improving their therapeutic efficacy .
Corrosion Inhibition
Recent research has highlighted the use of this compound as a corrosion inhibitor for metals, particularly carbon steel. Electrochemical studies demonstrate that it effectively reduces corrosion rates in acidic environments, making it a potential candidate for protective coatings in pharmaceutical equipment .
Material Science Applications
Polymer Composites
this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its ability to act as a compatibilizer improves the interfacial adhesion between different polymer phases, leading to improved performance in composite materials used in packaging and automotive applications.
Surface Modification
This compound is also employed in surface modification techniques to impart hydrophilicity or hydrophobicity to various substrates. By modifying surfaces with this compound, researchers can tailor surface properties for specific applications, such as anti-fogging coatings or water-repellent finishes .
Cosmetic and Personal Care Applications
Emulsifiers and Stabilizers
In cosmetic formulations, this compound serves as an emulsifier that stabilizes oil-in-water emulsions. Its use enhances the texture and feel of creams and lotions while providing moisturizing properties due to its fatty acid content .
Skin Conditioning Agents
The compound is recognized for its skin conditioning properties, making it suitable for inclusion in personal care products like moisturizers, sunscreens, and hair conditioners. Its ability to form a protective barrier on the skin enhances hydration and improves overall skin health .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]-N-STEAROYLSTEARAMIDE involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and enhancing the permeability of the membrane. This property is particularly useful in drug delivery systems, where it facilitates the transport of active pharmaceutical ingredients across biological membranes .
Comparison with Similar Compounds
Key Identifiers :
- CAS Numbers : 85508-28-7 (primary), 95046-22-3, 64265-45-8 .
- Synonym: Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-N-(1-oxooctadecyl)- .
Comparison with Similar Compounds
The compound is compared to structurally related fatty acid derivatives to highlight functional and applicative differences.
Structural and Functional Differences
Key Observations:
Hydrophobic-Hydrophilic Balance: The target compound’s dual stearoyl groups enhance lipophilicity compared to Stearamide DEA (two hydroxyls), making it preferable for oil-rich emulsions . N-[2-[(2-Hydroxyethyl)amino]ethyl]stearamide lacks a second stearoyl group, reducing its film-forming stability .
Stability: Amides (e.g., target compound) resist hydrolysis better than esters (e.g., 2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl stearate), which degrade in acidic/basic conditions .
Molecular Weight and Performance :
- Higher molecular weight (637.1 g/mol) improves film stability but may reduce solubility compared to lower-weight analogs like Stearamide DEA (371.6 g/mol) .
Application-Specific Advantages
- Cosmetics : The target compound’s balanced hydrophobicity suits long-lasting moisturizers, outperforming N-Stearoylamidopropyl-N,N-bis(2-hydroxyethyl)amine in lipid retention .
- Industrial Emulsions : Its dual stearoyl groups stabilize oil-in-water systems more effectively than ester-based analogs like 68900-94-7 .
- Pharmaceuticals : Enhanced hydrolytic stability makes it preferable to ester-containing compounds in pH-variable formulations .
Biological Activity
N-(2-((2-Hydroxyethyl)amino)ethyl)-N-stearoylstearamide (commonly referred to as HEA-stearamide) is a complex amide compound with potential applications in various fields, including pharmaceuticals, cosmetics, and food contact materials. This article explores the biological activity of HEA-stearamide, focusing on its safety, toxicity, and potential therapeutic effects based on diverse research findings.
HEA-stearamide is characterized by its molecular formula and a molecular weight of 632. The compound features a stearamide backbone, which contributes to its amphiphilic properties, making it suitable for emulsification and stabilization in various formulations.
Biological Activity Overview
The biological activity of HEA-stearamide has been assessed through various studies focusing on its safety profile, toxicity, and potential therapeutic applications. The following sections summarize key findings from relevant studies.
Safety and Toxicity Assessments
- Genotoxicity : Studies indicate that HEA-stearamide does not raise concerns regarding genotoxicity. An assessment by the European Food Safety Authority (EFSA) concluded that the substance is not genotoxic and does not accumulate in humans when used in food contact materials at specified limits .
-
Toxicological Studies :
- In a 90-day oral toxicity study, HEA-stearamide was found to have a No Observed Adverse Effect Level (NOAEL) at 1000 mg/kg body weight per day. No significant toxicological effects were observed at this dosage .
- Skin sensitization tests revealed that HEA-stearamide may cause allergic reactions upon dermal exposure, necessitating classification as a skin sensitizer under GHS criteria .
- Irritation Potential : The compound has been classified as an irritant to the eyes but is not considered a skin irritant based on in vivo testing results .
| Parameter | Result |
|---|---|
| Genotoxicity | Non-genotoxic |
| NOAEL | 1000 mg/kg bw/day |
| Eye Irritation | Yes (Category 2) |
| Skin Sensitization | Yes (EC3 value 30.6%) |
Case Study 1: Use in Food Contact Materials
In an assessment by EFSA regarding the use of HEA-stearamide in food contact materials, it was determined that when used at concentrations up to 2%, the substance posed no significant risk to consumers. Migration studies indicated that the levels of migration into food simulants were within safe limits .
Case Study 2: Cosmetic Formulation Stability
Research on cosmetic formulations containing HEA-stearamide demonstrated improved stability and texture in creams compared to formulations lacking this compound. The presence of HEA-stearamide contributed to enhanced moisture retention and skin feel .
Q & A
Q. What are the key synthetic methodologies for N-(2-((2-Hydroxyethyl)amino)ethyl)-N-stearoylstearamide, and how can reaction conditions be optimized?
- Methodological Answer :
Synthesis typically involves sequential esterification and quaternization. For analogs, fatty acids (e.g., stearic acid) are esterified with ethanolamine derivatives to form the amide backbone, followed by quaternization with agents like epichlorohydrin to introduce cationic groups . Optimization includes controlling reaction temperature (60–80°C), stoichiometric ratios of reagents (e.g., 1:1 fatty acid to ethanolamine), and catalysis (e.g., acid catalysts for esterification). Purity is enhanced via solvent extraction (e.g., dichloromethane) and recrystallization in ethanol .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the amide bond (δ 2.1–2.3 ppm for CH near NH) and hydroxyl groups (δ 3.4–3.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (368.606 g/mol for analogs) and fragmentation patterns .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. ORTEP-III generates thermal ellipsoid diagrams to visualize molecular packing .
Advanced Research Questions
Q. How can computational modeling predict the surfactant behavior of this compound in colloidal systems?
- Methodological Answer :
Molecular dynamics (MD) simulations using software like GROMACS model micelle formation by calculating critical micelle concentration (CMC) and packing parameters. Density Functional Theory (DFT) predicts amphiphilic behavior by analyzing electron density distribution around the hydrophilic (hydroxyethylamino) and hydrophobic (stearoyl) moieties . Experimental validation involves surface tension measurements (e.g., pendant drop method) and dynamic light scattering (DLS) for micelle size distribution .
Q. How can researchers resolve contradictions in solubility data across different solvents?
- Methodological Answer :
Systematic solubility studies should be conducted in solvents of varying polarity (e.g., water, ethanol, hexane) at controlled temperatures (20–60°C). Use Hansen solubility parameters (δ, δ, δ) to correlate solubility with solvent polarity. For low-polarity solvents (e.g., hexane), heating to 50°C may improve dissolution, while polar solvents (e.g., ethanol) require pH adjustment to stabilize the zwitterionic form .
Q. What strategies are effective for analyzing impurities or byproducts in synthesized batches?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210–254 nm) separate impurities like unreacted stearic acid or ethanolamine derivatives .
- Thin-Layer Chromatography (TLC) : Silica gel plates with iodine staining identify non-polar byproducts (e.g., distearamide esters) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect residual hydroxyl groups (3200–3600 cm) or unreacted amine groups (1650–1700 cm) .
Q. How does the compound’s structure influence its antistatic and emulsifying properties in polymer matrices?
- Methodological Answer :
The amphiphilic structure enables adsorption at polymer-air interfaces, reducing surface charge via hydroxyethylamino groups. Emulsification efficiency is quantified by the hydrophilic-lipophilic balance (HLB) value (calculated as 20 × (molecular weight of hydrophilic moiety / total molecular weight)). Experimental validation includes zeta potential measurements (for antistatic performance) and emulsion stability tests (e.g., centrifugation at 3000 rpm for 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
